2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Description
2-{[2-(4-Chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a thioether-linked acetamide moiety. The structure includes a 4-chlorophenyl substituent at position 2 of the chromeno-pyrimidine system and a 3-methoxyphenyl group attached via the acetamide nitrogen. Its synthesis and crystallographic characterization would typically rely on programs like SHELXL for refinement and validation, ensuring accurate structural determination .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-20-7-4-6-19(14-20)28-23(31)15-34-26-21-13-17-5-2-3-8-22(17)33-25(21)29-24(30-26)16-9-11-18(27)12-10-16/h2-12,14H,13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKBACAONEMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including condensation reactions, nucleophilic substitution, and cyclizationThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Alkyl halides, aryl halides, DMF, K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Pharmacological Analysis
- Chromeno-Pyrimidine vs. Benzothieno-Pyrimidinone Cores: The target compound’s chromeno-pyrimidine core (aromatic) contrasts with the partially saturated benzothieno-pyrimidinone in ’s compound.
- Substituent Effects :
- The 3-methoxyphenyl group in the target compound provides moderate polarity, enhancing aqueous solubility relative to the 4-fluorophenyl group in ’s analog, which prioritizes lipophilicity for membrane penetration .
- The 4-chlorophenyl group (common in all three compounds) likely contributes to hydrophobic interactions in target binding, while the 9-methyl substitution in ’s compound may sterically hinder certain enzyme active sites .
- Synthetic Complexity : The acetamide sulfanyl linkage in the target compound and its analogs suggests shared synthetic pathways, though substituent variations (e.g., methoxy vs. fluoro) require tailored reaction conditions, such as selective protection/deprotection strategies .
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves polarity compared to the methyl and fluoro substituents in and , respectively. However, the hexahydro core in ’s compound may reduce solubility due to increased hydrophobicity .
- Stability: The chromeno-pyrimidine system’s aromaticity likely enhances stability under physiological conditions compared to the ketone-containing benzothieno-pyrimidinone in , which may undergo redox reactions .
Crystallographic Validation
Structural data for such compounds are typically refined using SHELXL, ensuring precision in bond lengths, angles, and torsional parameters . The target compound’s planar chromeno-pyrimidine core would exhibit distinct diffraction patterns compared to the non-planar benzothieno-pyrimidinone in , validated via tools like PLATON .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a derivative of chromeno[2,3-d]pyrimidine and has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that can be broken down into several functional groups:
- Chromeno[2,3-d]pyrimidine core : Known for diverse biological activities.
- Chlorophenyl group : Often associated with increased lipophilicity and biological activity.
- Methoxyphenyl group : May contribute to the modulation of biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator of signal transduction pathways. The proposed mechanisms include:
- Enzyme Inhibition : Binding to active or allosteric sites on enzymes, thus blocking substrate access.
- Receptor Modulation : Interacting with cellular receptors to influence various signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of chromeno[2,3-d]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to enhance this activity.
Anti-inflammatory Effects
Inhibition of pro-inflammatory cytokines has been observed in studies involving chromeno derivatives. This suggests that the compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on chromeno derivatives reported that several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Screening : In a screening of various chromeno-based compounds, some exhibited significant inhibition zones against Bacillus subtilis and Salmonella typhi, suggesting broad-spectrum antimicrobial potential.
- Mechanistic Insights : Docking studies have elucidated the binding interactions between the compound and target enzymes, revealing critical amino acid residues involved in these interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Enzyme inhibition |
| Indole derivatives | Antiviral, anticancer | Receptor modulation |
| Chromeno derivatives | Antimicrobial | Cell membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
